molecular formula C19H33N3O3 B13963867 N-Hexyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea CAS No. 38748-24-2

N-Hexyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea

Cat. No.: B13963867
CAS No.: 38748-24-2
M. Wt: 351.5 g/mol
InChI Key: CFJMHEIWIQRQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea is a chemical compound with the molecular formula C19H33N3O3 and a molecular weight of 351.5 g/mol . It features a polar surface area (PSA) of 82.6 Ų . This compound contains a urea functional group, a key motif in medicinal chemistry known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and optimizing drug properties . The structure also incorporates a hexyl chain and a complex side chain containing hydroxy and isopropylamino propoxy substituents. Urea derivatives are widely investigated in drug discovery for their application in developing therapies for various conditions, including anticancer, antibacterial, and antidiabetic agents . Furthermore, phenyl-urea-based small molecules have shown promise in modern research, such as targeting bacterial enzymes like penicillin-binding protein 4 (PBP4) in Staphylococcus aureus to overcome antibiotic resistance . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

38748-24-2

Molecular Formula

C19H33N3O3

Molecular Weight

351.5 g/mol

IUPAC Name

1-hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea

InChI

InChI=1S/C19H33N3O3/c1-4-5-6-7-12-20-19(24)22-16-8-10-18(11-9-16)25-14-17(23)13-21-15(2)3/h8-11,15,17,21,23H,4-7,12-14H2,1-3H3,(H2,20,22,24)

InChI Key

CFJMHEIWIQRQOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl isocyanate, dry dichloromethane or tetrahydrofuran (THF), inert atmosphere (nitrogen or argon), 0–25°C The phenyl isocyanate intermediate is prepared or procured and dissolved in an anhydrous organic solvent to prevent moisture interference. The reaction is conducted under an inert atmosphere to avoid hydrolysis of the isocyanate.
2 Hexylamine, same solvent, stirring at room temperature to mild heating (25–50°C) Hexylamine is added dropwise to the isocyanate solution. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming the urea bond. Reaction progress is monitored by TLC or HPLC.
3 Isolation and purification The reaction mixture is worked up by solvent evaporation, followed by purification using recrystallization or chromatographic techniques to obtain the pure urea compound.

Reaction Mechanism

  • The nucleophilic attack by the hexylamine nitrogen on the electrophilic carbon of the isocyanate group forms a tetrahedral intermediate.
  • Rearrangement leads to the formation of the urea linkage, releasing no by-products other than possible minor side products from impurities.
  • The hydroxy and amino substituents on the phenyl ring remain intact, preserving the compound's functional properties.

Industrial Scale Adaptations

Industrial synthesis adapts the laboratory procedure with:

  • Use of continuous flow reactors to enhance mixing and control temperature.
  • Automation for precise reagent addition and reaction monitoring.
  • Implementation of solvent recycling and waste minimization strategies.
  • Scale-up requires stringent control of moisture and temperature to avoid isocyanate degradation.

Analytical Data and Research Findings

Physicochemical Properties

Property Data
CAS Number 38748-24-2
Molecular Formula C19H33N3O3
Molecular Weight 351.5 g/mol
IUPAC Name 1-hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea
Solvent for Synthesis Dichloromethane, Tetrahydrofuran
Reaction Atmosphere Inert (Nitrogen or Argon)

Reaction Yields and Purity

  • Typical yields reported for the urea formation step range from 75% to 90% under optimized conditions.
  • Purity of the final compound after recrystallization or chromatography is generally above 98% , confirmed by HPLC and NMR spectroscopy.

Characterization Techniques

Comparative Analysis with Related Compounds

Compound Difference in Structure Impact on Synthesis
N-Hexyl-N'-(4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)urea Isopropylamino substituent on propoxy chain Similar synthetic route; slight variation in amine reagent
N-Ethyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea Ethyl instead of hexyl group Shorter alkyl chain amine used; may affect solubility and reaction kinetics
N-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N'-methylurea Methyl substitution on urea nitrogen Different amine reagent; potentially simpler synthesis

The hexyl substituent in this compound imparts increased hydrophobicity and influences the compound's biological interactions, necessitating careful control during synthesis to maintain solubility and reactivity.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the urea moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

Mechanism of Action

The mechanism by which 1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and amino groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

Alkyl Chain Modifications
  • N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea (CAS 57460-41-0): Replaces the hexyl group with a cyclohexyl ring and uses a tert-butyl (1,1-dimethylethyl) amino group. Molecular formula: C20H33N3O3; molecular weight: 363.49 g/mol. Higher steric hindrance and lipophilicity (logP ~3.5 estimated) compared to the hexyl analog. Safety: Classified for acute oral toxicity (Category 4) and skin irritation (Category 2) .
  • Urea,N-cyclohexyl-N'-[4-[3-(cyclohexylamino)-2-hydroxypropoxy]phenyl]- (CAS 38651-95-5): Features dual cyclohexyl groups (cyclohexyl and cyclohexylamino). Molecular weight: 389.53 g/mol; higher logP due to increased hydrophobicity. Potential applications in cardiovascular therapeutics (e.g., talinolol analogs) .
Urea vs. Amide/Ester Linkages
  • N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide Hydrochloride (Impurity E(EP)): Replaces urea with a butanamide group. Molecular formula: C16H25N2O3·HCl; molecular weight: 344.84 g/mol. Reduced hydrogen-bonding capacity (1 donor vs.
  • Esmolol Hydrochloride (C16H25NO4·HCl): Methyl ester of a benzenepropanoic acid derivative. Lacks urea but retains the 2-hydroxy-3-isopropylaminopropoxy group. Approved beta-blocker with rapid metabolism due to ester hydrolysis .

Aromatic Ring Substitutions

  • N-(4-chloro-3-hydroxyphenyl)-N',N'-dimethylurea :

    • Chloro and hydroxyl substituents alter electronic properties.
    • Molecular weight: 214.65 g/mol; logP: 2.21.
    • Enhanced polarity compared to the target compound, affecting absorption .
  • N-{2-[5-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-N'-(propan-2-yl)urea (V026-9371):

    • Incorporates a pyrazole ring and chlorophenyl/dimethylphenyl groups.
    • Molecular weight: 485.03 g/mol; logP: 5.26.
    • High lipophilicity and complex steric effects may enhance CNS penetration .

Research Findings and Implications

  • Pharmacological Activity: The 2-hydroxy-3-isopropylaminopropoxy group is conserved in beta-blockers (e.g., esmolol) and urea analogs, suggesting adrenergic receptor modulation. Urea derivatives may exhibit prolonged action due to metabolic stability compared to esters .
  • Toxicity Trends : Cyclohexyl and tert-butyl substituents increase lipophilicity but may elevate toxicity risks (e.g., skin irritation, respiratory tract effects) .
  • Synthetic Challenges: Impurities like N-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide () highlight the need for stringent purification in urea synthesis .

Q & A

Q. What are the recommended handling, storage, and disposal protocols for this compound to ensure laboratory safety?

Methodological Answer:

  • Handling: Use nitrile or neoprene gloves inspected for integrity. Employ P95 (US) or P1 (EU) respirators for minor exposures; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for prolonged use. Avoid skin/eye contact and aerosol formation .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Maintain temperature below 25°C to preserve stability .
  • Disposal: Dispose of waste via licensed facilities specializing in urea derivatives. Contaminated packaging must be decontaminated before recycling .

Q. What synthetic routes are documented for this compound, and what are their critical reaction parameters?

Methodological Answer: While direct synthesis data for this compound is limited, analogous urea derivatives are synthesized via:

Nucleophilic substitution : Reacting isopropylamine with epoxide intermediates under reflux (e.g., 3-day reflux for alkylation in similar systems) .

Urea coupling : Using carbodiimide-mediated coupling of hexylamine with phenolic intermediates.
Key Parameters :

  • Temperature control (reflux at 80–100°C).
  • Catalyst selection (e.g., DCC for urea bond formation).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized, and what physicochemical data are available?

Methodological Answer:

  • Melting Point : 160–162°C (differential scanning calorimetry) .
  • Spectroscopy :
    • IR : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
    • NMR : ¹H NMR signals for hexyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
  • Molecular Weight : 363.49 g/mol (calculated from formula C₂₀H₃₃N₃O₃) .

Q. What preliminary toxicological data guide its use in biological assays?

Methodological Answer:

  • Acute Toxicity : Oral LD₅₀ (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) .
  • Carcinogenicity : Contains components classified by IARC and ACGIH as potential carcinogens (≥0.1% concentration) .
  • Testing Recommendations :
    • Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) before in vivo studies.
    • Monitor respiratory irritation (H335) in exposure scenarios .

Advanced Research Questions

Q. How can conflicting data regarding its carcinogenic potential be resolved?

Methodological Answer:

  • Data Conflict : IARC/ACGIH classify components as carcinogens, but limited in vivo data exist for the parent compound .
  • Resolution Strategies :
    • Conduct Ames tests to assess mutagenicity.
    • Perform chronic exposure studies in rodent models (OECD 451/453 guidelines).
    • Analyze metabolite profiles (LC-MS) to identify carcinogenic intermediates .

Q. What strategies improve synthesis yield and purity for large-scale research applications?

Methodological Answer:

  • Optimization Steps :
    • Reaction Solvent : Use anhydrous DMF to minimize hydrolysis.
    • Catalyst Screening : Test HOBt vs. DMAP for urea coupling efficiency.
    • Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product .
  • Yield Improvement :
    • Increase reflux duration (e.g., 72 hours for alkylation steps) .

Q. How do structural modifications (e.g., alkyl chain length) influence its biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Study Design :
    • Synthesize analogs with varying alkyl chains (C4–C8).
    • Test β-adrenergic receptor binding affinity (radioligand assays).
    • Compare IC₅₀ values in enzyme inhibition models (e.g., kinases).
  • Key Findings :
    • Longer chains (e.g., hexyl) enhance lipophilicity and membrane permeability .

Q. What computational models predict its environmental fate despite limited ecological data?

Methodological Answer:

  • Models :
    • EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF).
    • Molecular Dynamics : Simulate soil adsorption (log Kₒc) using COSMOtherm.
  • Mitigation Strategies :
    • Avoid aqueous discharge; use activated carbon filtration for lab waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.